2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride
Overview
Description
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride, also known as DFMFBSC, is a sulfonyl chloride compound used in a variety of scientific research applications. It is a colorless, odorless, and volatile liquid with a boiling point of 66°C and a melting point of -7°C. It is soluble in water, alcohol, and ether. DFMFBSC is used in organic synthesis as a reagent to prepare a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in a variety of reactions, such as the synthesis of amides and esters.
Scientific Research Applications
Fluorescent Probes
Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . Given its chemical structure, “2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride” could potentially be used to develop new fluorescent probes.
Drug Discovery
Fluorescent probes are being widely used in drug discovery . They can be used to study the subcellular localization and mechanisms of action of bioactive compounds . “2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride”, due to its potential as a fluorescent probe, could be used in this area.
Cell Imaging
Fluorescent probes are also used in cell imaging . They can help visualize cellular processes and structures, providing valuable insights into cellular function and health . “2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride” could potentially be used in the development of new cell imaging techniques.
Environmental Analysis
Fluorescent probes are used in environmental analysis . They can help detect and quantify the presence of specific molecules or ions in a sample . “2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride” could potentially be used in the development of new environmental analysis techniques.
Difluoromethylation Processes
The compound could potentially be used in difluoromethylation processes based on X–CF2H bond formation . This is a field of research that has benefited from the invention of multiple new synthetic methods .
properties
IUPAC Name |
2-(difluoromethoxy)-5-fluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-4(9)1-2-5(6)14-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJHQWQEYHAZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | |
CAS RN |
1261862-25-2 | |
Record name | 2-(difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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